Ethyl 4-oxo-4-(4-(pyridin-4-yloxy)piperidin-1-yl)butanoate
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Overview
Description
Ethyl 4-oxo-4-(4-(pyridin-4-yloxy)piperidin-1-yl)butanoate is a synthetic organic compound that features a piperidine ring substituted with a pyridin-4-yloxy group and an ethyl ester moiety
Biochemical Analysis
Biochemical Properties
They interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-4-(4-(pyridin-4-yloxy)piperidin-1-yl)butanoate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridin-4-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group on the piperidine ring with pyridin-4-ol.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-4-(4-(pyridin-4-yloxy)piperidin-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridin-4-yloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-oxo-4-(4-(pyridin-4-yloxy)piperidin-1-yl)butanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Pharmaceutical Research: The compound is investigated for its potential biological activities and pharmacological properties.
Chemical Biology: It serves as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-4-(4-(pyridin-4-yloxy)piperidin-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-4-yloxy group may facilitate binding to these targets, while the piperidine ring can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-oxo-4-(4-(pyridin-4-yloxy)piperidin-1-yl)butanoate can be compared with other similar compounds, such as:
Ethyl 4-oxo-4-(pyridin-4-yl)butanoate: Lacks the piperidine ring, which may affect its biological activity.
Ethyl 4-oxo-4-(4-(pyridin-2-yloxy)piperidin-1-yl)butanoate: Contains a pyridin-2-yloxy group instead of pyridin-4-yloxy, which may alter its binding properties and activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological interactions.
Biological Activity
Ethyl 4-oxo-4-(4-(pyridin-4-yloxy)piperidin-1-yl)butanoate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparisons with similar compounds.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₁₆H₂₂N₂O₄
- Molecular Weight : 306.36 g/mol
- CAS Number : 2034429-32-6
The compound features a piperidine ring substituted with a pyridin-4-yloxy group and an ethyl ester moiety, which contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The unique structure allows it to modulate the activity of these targets, leading to various pharmacological effects:
- Antiviral Activity : Studies indicate that compounds with similar structures exhibit significant antiviral properties. This compound has shown antiviral activity comparable to established antiviral drugs such as Ribavirin against Newcastle disease virus.
- Antioxidant Properties : The compound has been explored for its antioxidative capabilities, which are beneficial in reducing oxidative stress and associated cellular damage.
- Potential Anti-inflammatory Effects : Preliminary investigations suggest that this compound may possess anti-inflammatory properties, making it a candidate for further research in inflammatory disease models.
Antiviral Activity Assessment
In a recent study, this compound was synthesized and tested for its antiviral efficacy against the Newcastle disease virus. The results indicated that the compound exhibited antiviral activity nearly on par with Ribavirin, highlighting its potential as an alternative therapeutic agent in viral infections.
Antioxidative Properties
Research involving hydroxyl pyridinones has shown that similar compounds can be designed to serve as antioxidative agents. This compound's structural characteristics position it favorably for such applications, suggesting that further exploration into its antioxidative mechanisms could yield significant insights into its therapeutic potential.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl 4-oxo-1-piperidinecarboxylate | Piperidine ring with an ethyl ester moiety | Lacks pyridine substitution |
Ethyl 3-pyridyl(2H)-pyrimidinone | Contains a pyrimidine instead of piperidine | Distinct pharmacological properties |
Ethyl 4-oxo-4-(3-pyridyloxy)piperidin-1-yl butanoate | Similar structure but different pyridine position | Variations in biological activity |
This compound stands out due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical properties and potential biological activities compared to these similar compounds .
Properties
IUPAC Name |
ethyl 4-oxo-4-(4-pyridin-4-yloxypiperidin-1-yl)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-2-21-16(20)4-3-15(19)18-11-7-14(8-12-18)22-13-5-9-17-10-6-13/h5-6,9-10,14H,2-4,7-8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOJMLFRFMKQMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(CC1)OC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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